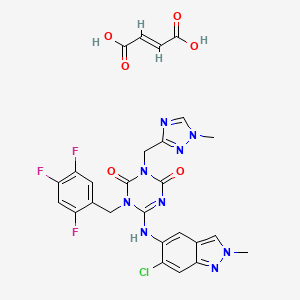
Ensitrelvir fumarate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ensitrelvir (fumarate), also known as Xocova, is an antiviral medication developed by Shionogi in partnership with Hokkaido University. It is primarily used for the treatment of COVID-19. Ensitrelvir acts as an orally active 3C-like protease inhibitor, targeting the main protease (Mpro) of the SARS-CoV-2 virus .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ensitrelvir fumaric acid is synthesized through a series of chemical reactions involving various reagents and catalysts. The synthesis involves the formation of a triazolylmethyl group, a trifluorobenzyl group, and a chloromethylindazole group, which are then combined to form the final compound .
Industrial Production Methods: The industrial production of ensitrelvir involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes multiple purification steps to remove impurities and achieve the desired quality of the final product .
Chemical Reactions Analysis
Types of Reactions: Ensitrelvir undergoes various chemical reactions, including:
Oxidation: Ensitrelvir can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups in ensitrelvir.
Substitution: Ensitrelvir can undergo substitution reactions where specific atoms or groups are replaced with others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can result in modified ensitrelvir molecules with different functional groups .
Scientific Research Applications
Ensitrelvir has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying protease inhibitors and their interactions with viral enzymes.
Biology: Investigated for its effects on viral replication and its potential to inhibit other viral proteases.
Medicine: Primarily used for the treatment of COVID-19, with ongoing research into its efficacy against other viral infections.
Industry: Potential applications in the development of new antiviral drugs and therapies
Mechanism of Action
Ensitrelvir exerts its effects by inhibiting the main protease (Mpro) of the SARS-CoV-2 virus. This protease is essential for the viral replication process. Ensitrelvir binds to the substrate-binding pocket of Mpro, specifically recognizing its S1, S2, and S1’ subsites. This binding prevents the protease from processing viral polyproteins, thereby inhibiting viral replication .
Comparison with Similar Compounds
Uniqueness of Ensitrelvir: Ensitrelvir is unique in that it is the first single-entity, nonpeptidic, noncovalent small molecule inhibitor of the SARS-CoV-2 main protease. This makes it distinct from other protease inhibitors like nirmatrelvir, which require co-administration with other drugs .
Ensitrelvir’s ability to target the main protease of SARS-CoV-2 and its variants makes it a promising candidate for broad-spectrum antiviral therapy .
Properties
CAS No. |
2757470-18-9 |
|---|---|
Molecular Formula |
C26H21ClF3N9O6 |
Molecular Weight |
647.9 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;6-[(6-chloro-2-methylindazol-5-yl)amino]-3-[(1-methyl-1,2,4-triazol-3-yl)methyl]-1-[(2,4,5-trifluorophenyl)methyl]-1,3,5-triazine-2,4-dione |
InChI |
InChI=1S/C22H17ClF3N9O2.C4H4O4/c1-32-7-12-4-18(13(23)5-17(12)30-32)28-20-29-21(36)35(9-19-27-10-33(2)31-19)22(37)34(20)8-11-3-15(25)16(26)6-14(11)24;5-3(6)1-2-4(7)8/h3-7,10H,8-9H2,1-2H3,(H,28,29,36);1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI Key |
FBOCUALVLIWPNQ-WLHGVMLRSA-N |
Isomeric SMILES |
CN1C=C2C=C(C(=CC2=N1)Cl)NC3=NC(=O)N(C(=O)N3CC4=CC(=C(C=C4F)F)F)CC5=NN(C=N5)C.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
CN1C=C2C=C(C(=CC2=N1)Cl)NC3=NC(=O)N(C(=O)N3CC4=CC(=C(C=C4F)F)F)CC5=NN(C=N5)C.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



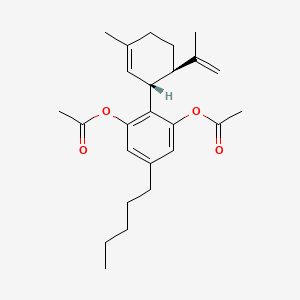
![(4,4-difluoropiperidin-1-yl)-[(3R)-1-(4-propan-2-ylsulfonylphenyl)sulfonylpiperidin-3-yl]methanone](/img/structure/B10828959.png)
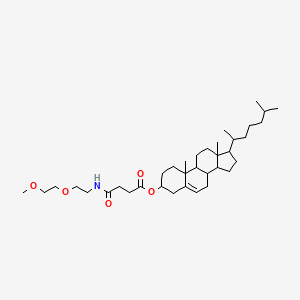
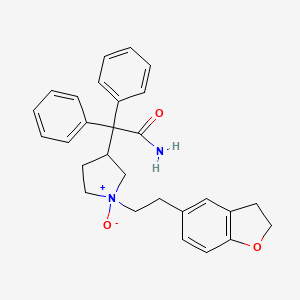
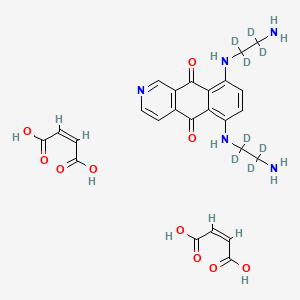
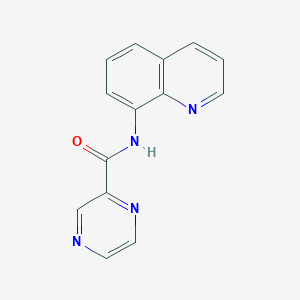
![8-Methylnonyl 3-[3-[3-[bis[3-(8-methylnonoxy)-3-oxopropyl]amino]propyl-methylamino]propyl-[3-(8-methylnonoxy)-3-oxopropyl]amino]propanoate](/img/structure/B10828989.png)
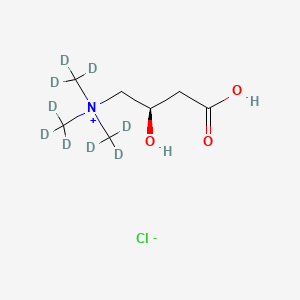
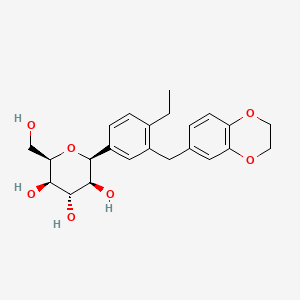
![[(2R,3R,4R,5R,6S,8R,10S,17S,18R)-8,14-diacetyloxy-11-ethyl-5,7-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B10829006.png)
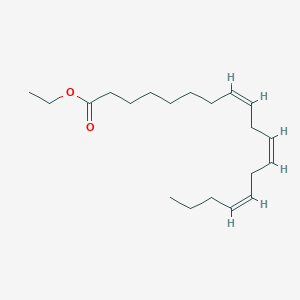
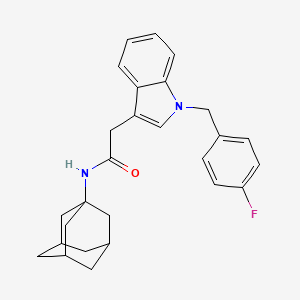
![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 4-[2-(2-methoxyethoxy)ethylamino]-4-oxobutanoate](/img/structure/B10829042.png)
